Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a propanoate ester. This compound is of significant interest in organic synthesis due to its versatile reactivity and utility in various chemical transformations.
Mechanism of Action
Target of Action
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a complex organic compoundCompounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
It’s known that tert-butoxycarbonyl (boc) group is often used to protect the amino group in peptide synthesis . The Boc group can be removed under acidic conditions , allowing the amino group to participate in peptide bond formation.
Biochemical Pathways
It’s known that boc-protected amino acids can be used in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and antibiotics.
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform and methanol is reported , which could influence its absorption and distribution in the body.
Result of Action
The compound’s potential role in peptide synthesis suggests it could be used to produce peptides with various biological activities .
Action Environment
Factors such as ph could potentially affect the stability of the boc group and thus the compound’s overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Iodination: The iodination of the Boc-protected amino acid can be achieved using iodine (I2) and a suitable oxidizing agent like sodium iodide (NaI) in the presence of a solvent such as acetonitrile.
Esterification: The final step involves esterification of the iodinated Boc-protected amino acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) in an aprotic solvent (e.g., dimethylformamide, DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-bromopropanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-((tert-butoxycarbonyl)amino)-3-fluoropropanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions, allowing for more efficient and selective transformations in organic synthesis.
Properties
IUPAC Name |
methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407813 | |
Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889670-02-4 | |
Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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